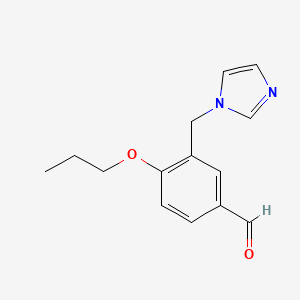

3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde

Description

3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde (CAS: 883544-04-5) is a benzaldehyde derivative featuring an imidazole ring linked via a methylene group at the 3-position and a propoxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₄H₁₆N₂O₂, with an exact molecular weight of 244.1212 Da . Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 0/3, suggesting moderate polarity .

- LogP (XlogP): 1.9, reflecting moderate lipophilicity suitable for membrane permeability .

- Rotatable bonds: 6, implying conformational flexibility .

This compound is structurally tailored for applications in medicinal chemistry and materials science, where substituent effects on reactivity and binding are critical.

Propriétés

IUPAC Name |

3-(imidazol-1-ylmethyl)-4-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-7-18-14-4-3-12(10-17)8-13(14)9-16-6-5-15-11-16/h3-6,8,10-11H,2,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPHOORCJSVMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazole derivatives is the cyclization of amido-nitriles under mild conditions . This reaction can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-component reactions conducted under various conditions to optimize synthetic efficiency . These methods may include condensation, ring cyclization, and oxidation conversion, among others . The use of catalysts and green chemistry approaches is also common to enhance the sustainability and efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted imidazole derivatives.

Applications De Recherche Scientifique

GABA Receptor Modulation

One of the significant pharmacological applications of 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde is its role as a modulator of the GABA_A receptor. GABA_A receptors are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS). Compounds similar to 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde have been shown to bind selectively to these receptors, which can lead to anxiolytic and sedative effects. Research indicates that such compounds can enhance the effects of GABA, potentially offering therapeutic benefits for conditions like anxiety, depression, and sleep disorders .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including compounds structurally related to 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde. These compounds have demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have been synthesized and tested against Staphylococcus aureus and Helicobacter pylori, showing promising results in inhibiting bacterial growth .

Synthesis and Derivative Development

The synthesis of 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde has been explored extensively in medicinal chemistry. The compound can be synthesized through various methods involving imidazole ring formation and subsequent functionalization with propoxy and aldehyde groups.

Case Studies

Several case studies illustrate the effectiveness of 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde and its derivatives:

Case Study 1: CNS Disorders

A study investigated the effects of a compound closely related to 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde on patients with anxiety disorders. The results indicated a significant reduction in anxiety symptoms when administered alongside standard treatment protocols, highlighting its potential as an adjunct therapy .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial activity, derivatives were tested against Helicobacter pylori. The results showed that certain modifications to the imidazole structure enhanced antibacterial efficacy, suggesting that 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde could serve as a template for developing new antibiotics .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Pharmacology | GABA_A receptor modulation | Anxiolytic and sedative effects |

| Antibacterial Activity | Against Staphylococcus aureus and H. pylori | Inhibition of bacterial growth |

| Synthetic Chemistry | Synthesis pathways for derivatives | Enhanced bioactivity through modifications |

Mécanisme D'action

The mechanism of action of 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzaldehyde group may also play a role in the compound’s reactivity and binding affinity to its targets .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Structural Modifications and Similarity Scores

The following compounds (Table 1) exhibit structural similarities to 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde, as identified by database cross-referencing :

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde | 870837-18-6 | 0.82 | Methoxy (-OCH₃) replaces propoxy (-OC₃H₇) at 4-position |

| 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | 25372-03-6 | 0.76 | Methoxy at 3-position; methyl group on imidazole |

| 4-(1H-Imidazol-1-yl)benzonitrile | 177476-76-5 | 0.68 | Nitrile (-CN) replaces aldehyde (-CHO); no propoxy/methoxy |

| (2-Imidazol-1-yl-phenyl)methanol | 25373-56-2 | 0.67 | Aldehyde replaced by hydroxymethyl (-CH₂OH); positional isomer |

Physicochemical and Functional Comparisons

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde (CAS 870837-18-6)

- Substituent effect: Methoxy (-OCH₃) vs.

- Polarity : TPSA likely similar (~44 Ų), as both substituents (-OCH₃ and -OC₃H₇) are ethers.

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (CAS 25372-03-6)

- Methylation of imidazole : Introduces steric hindrance and metabolic stability. The methyl group may alter binding interactions in biological targets (e.g., enzymes or receptors) .

- Positional isomerism : Methoxy at 3-position (vs. propoxy at 4-position in the target) could shift electronic density on the aromatic ring, affecting reactivity.

4-(1H-Imidazol-1-yl)benzonitrile (CAS 177476-76-5)

- Nitrile substitution : The -CN group increases electron-withdrawing effects, raising TPSA and reducing logP significantly compared to the aldehyde-propoxy system. This may limit cell permeability but enhance interactions with polar targets .

(2-Imidazol-1-yl-phenyl)methanol (CAS 25373-56-2)

- Aldehyde vs. hydroxymethyl: The hydroxymethyl group (-CH₂OH) introduces hydrogen-bonding capacity (2 donors/3 acceptors vs. 0/3 in the target), altering solubility and target affinity.

Activité Biologique

3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde is a compound that incorporates an imidazole ring, which is well-known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzaldehyde group linked to a propoxy chain and an imidazole moiety. The presence of the imidazole ring is significant as it influences the compound's interaction with various biological targets, including enzymes and receptors.

Imidazole derivatives, including 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde, exhibit multiple mechanisms of action:

- Enzyme Inhibition : Compounds with imidazole rings often act as inhibitors for various enzymes. For instance, they can inhibit enzymes involved in inflammation and tumor growth pathways.

- Receptor Interaction : These compounds can bind to specific receptors, such as GABA_A receptors, modulating their activity and influencing neurotransmission .

Biological Activities

The biological activities attributed to 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde include:

- Antibacterial Activity : Research indicates that imidazole derivatives possess significant antibacterial properties. Studies have shown that related compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .

- Antitumor Effects : Certain imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds similar to 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde have shown micromolar activity against A549 (lung cancer) and HeLa (cervical cancer) cells .

- Anti-inflammatory Properties : Imidazole-containing compounds are known to influence inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives generally includes:

- Absorption : Good absorption characteristics allow these compounds to be effective when administered orally or intravenously.

- Distribution : These compounds often exhibit favorable distribution in biological tissues due to their lipophilic nature.

- Metabolism and Excretion : The metabolism may vary based on structural modifications; however, many imidazole derivatives are metabolized via hepatic pathways and excreted primarily through urine.

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Antibacterial Study : A study conducted on a series of nitroimidazole derivatives reported effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The results indicated that modifications in the imidazole structure significantly enhanced antibacterial potency .

- Cytotoxicity Assay : In vitro assays demonstrated that certain derivatives exhibited potent cytotoxic effects against multiple cancer cell lines, with IC50 values in the low micromolar range. This suggests potential for development into anticancer agents .

- Inflammation Model : Experimental models assessing anti-inflammatory effects showed that imidazole derivatives could reduce markers of inflammation in vivo, supporting their potential use in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde, and what critical parameters influence yield?

The compound is typically synthesized via condensation reactions between substituted benzaldehydes and imidazole derivatives. For example, a reflux method using absolute ethanol and glacial acetic acid as catalysts can facilitate the reaction between 4-propoxy-benzaldehyde and imidazole-containing precursors. Key parameters include reaction time (4–18 hours), temperature (120°C under nitrogen for stability), and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of aldehyde to triazole derivatives). Post-reaction purification often involves solvent evaporation under reduced pressure and filtration .

Q. How is the purity of 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde assessed, and what analytical techniques are prioritized?

Purity is commonly evaluated using high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Complementary techniques include Fourier-transform infrared spectroscopy (FTIR) for functional group verification and nuclear magnetic resonance (NMR) for structural elucidation. Mass spectrometry (MS) is employed to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in confirming the molecular structure of 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde, and how are they resolved?

Structural confirmation faces challenges such as polymorphism, solvent inclusion in crystals, and signal overlap in NMR. X-ray crystallography is the gold standard for resolving these issues, as demonstrated in studies of analogous imidazole-benzaldehyde derivatives. For example, single-crystal X-ray diffraction can unambiguously assign stereochemistry and intramolecular interactions, while cross-validating NMR and MS data minimizes ambiguity .

Q. How can reaction conditions be optimized to improve the yield of 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde in multi-step syntheses?

Optimization strategies include:

- Catalyst screening : Glacial acetic acid enhances imine formation in condensation reactions.

- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates at elevated temperatures (120°C).

- Inert atmosphere : Nitrogen prevents oxidation of sensitive intermediates, particularly in reactions involving sodium metabisulfite as a stabilizing agent .

Q. What methodologies are recommended for evaluating the biological activity of 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde, particularly in pharmacological contexts?

In vitro assays such as enzyme inhibition studies (e.g., cyclooxygenase or kinase assays) and cell viability tests (e.g., MTT assays) are standard. Dose-response curves (IC50/EC50 values) and selectivity profiling against related targets help establish mechanistic hypotheses. Structural analogs with known bioactivity can guide initial experimental design .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for 3-Imidazol-1-ylmethyl-4-propoxy-benzaldehyde?

Contradictions often stem from solvent effects, pH variations, or impurities. Mitigation steps include:

Q. What strategies resolve conflicting bioactivity results between studies, such as varying IC50 values?

Potential factors include assay conditions (e.g., cell line variability, incubation time) or compound stability. Recommendations:

- Reproducibility checks : Replicate studies under standardized conditions.

- Metabolic stability testing : Assess compound degradation in biological matrices via LC-MS.

- Structural analogs : Compare activity trends within the same chemical class to identify structure-activity relationships (SARs) .

Methodological Best Practices

- Synthetic reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) meticulously.

- Data transparency : Share raw spectral data and crystallographic files (e.g., CIF formats) for peer validation.

- Ethical reporting : Disclose any solvent traces or by-products identified during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.